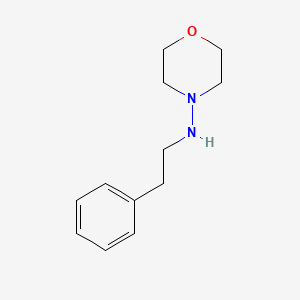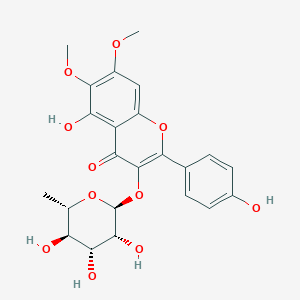
Eupalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupalin is a flavonol, specifically the eupalitin 3-O-rhamnoside. It is a naturally occurring compound that can be isolated from the plant Eupatorium ligustrinum . This compound has a chemical formula of C23H24O11 and a molar mass of 476.434 g/mol .
Vorbereitungsmethoden
Eupalin can be isolated from the plant Eupatorium ligustrinum through extraction and purification processes . The synthetic routes for this compound involve the acetylation of this compound in acetic anhydride-perchloric acid, which affords the pentaacetoxy compound . The NMR spectrum of the compound exhibits signals that help in identifying the structure and confirming the presence of specific functional groups .
Analyse Chemischer Reaktionen
Eupalin undergoes various chemical reactions, including acetylation and methylation. Acetylation of this compound in acetic anhydride-perchloric acid results in the formation of a pentaacetoxy compound . Methylation of this compound with dimethyl sulfate yields pentamethoxyflavone . These reactions involve common reagents such as acetic anhydride, perchloric acid, and dimethyl sulfate . The major products formed from these reactions are acetylated and methylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Eupalin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory activities . This compound can be used in the synthesis of derivative analogs to enhance its efficacy, minimize toxicity, and optimize absorption profiles, making it a potential candidate for drug development . Additionally, this compound’s flavonoid structure makes it a valuable compound for studying the mechanisms of action of flavonoids and their interactions with biological systems .
Wirkmechanismus
The mechanism of action of eupalin involves its interaction with various molecular targets and pathways. This compound’s flavonoid structure allows it to exert its effects through multiple mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways . The presence of hydroxyl and methoxy groups in its structure contributes to its pharmacological activities, such as anti-cancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Eupalin is similar to other flavonols, such as eupalitin and eupatolin, which are also isolated from Eupatorium ligustrinum . Eupalitin is the 3,5,4’-trihydroxy-6,7-dimethoxyflavone, while eupatolin is the 3,5,3’,4’-tetrahydroxy-6,7-dimethoxyflavone . These compounds share similar structural features, such as the presence of hydroxyl and methoxy groups, but differ in the number and position of these groups . This compound’s uniqueness lies in its specific substitution pattern and the presence of a rhamnose molecule attached at the 3 position .
Eigenschaften
CAS-Nummer |
29617-75-2 |
|---|---|
Molekularformel |
C23H24O11 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1 |
InChI-Schlüssel |
CXVSHWFUBVZVSW-YPNBZCAISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


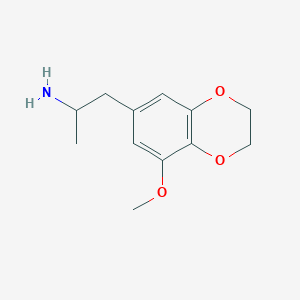
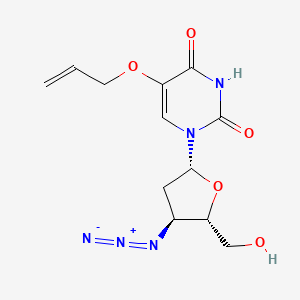
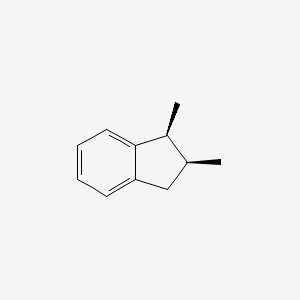
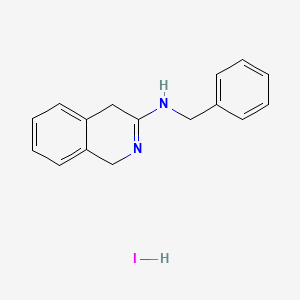
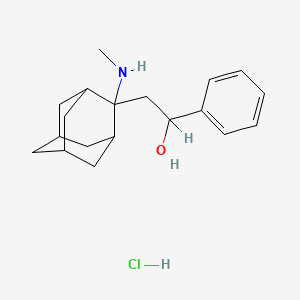


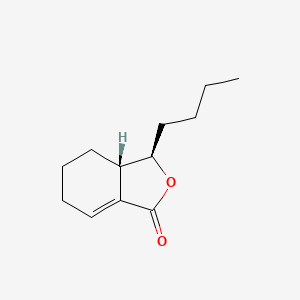
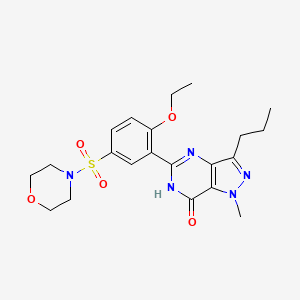
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
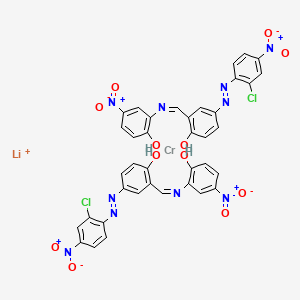
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)

